2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide
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Overview
Description
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the sulfanyl group and the acetohydrazide moiety. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydrotriazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide has shown potential as an antimicrobial and antifungal agent. Studies have demonstrated its efficacy against a range of bacterial and fungal strains.
Medicine
The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with enhanced properties. Its incorporation into polymers and coatings can improve their durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, inhibiting metalloprotein enzymes. Additionally, the compound can interfere with cellular signaling pathways, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(2-naphthyl)ethylidene]acetohydrazide
- 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(2-thienyl)ethylidene]acetohydrazide
- 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(3-pyridinyl)ethylidene]acetohydrazide
Uniqueness
What sets 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methoxyphenyl group enhances its solubility and bioavailability, making it more effective in various applications.
Properties
CAS No. |
361165-52-8 |
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Molecular Formula |
C21H23N5O2S |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-1-(3-methoxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C21H23N5O2S/c1-4-26-20(16-9-6-5-7-10-16)24-25-21(26)29-14-19(27)23-22-15(2)17-11-8-12-18(13-17)28-3/h5-13H,4,14H2,1-3H3,(H,23,27)/b22-15+ |
InChI Key |
DVKOZHVWWRTMGG-PXLXIMEGSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC(=CC=C2)OC)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC(=CC=C2)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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